molecular formula C16H15ClN2O6S B14604612 Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester CAS No. 61154-60-7

Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester

Cat. No.: B14604612
CAS No.: 61154-60-7
M. Wt: 398.8 g/mol
InChI Key: KPPBGUKKOMHYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester typically involves multiple steps. One common method includes the reaction of 5-chloro-2-nitroaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with acetic anhydride and ethyl alcohol under controlled conditions to yield the final ester product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties significantly.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The nitro and sulfonyl groups play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. Pathways involved include enzyme inhibition and modulation of biochemical processes.

Comparison with Similar Compounds

Similar compounds to acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester include:

    Acetic acid, (2-chloro-5-nitrophenyl)methyl ester: This compound has a similar structure but differs in the ester group, leading to different reactivity and applications.

    Acetic acid, chloro-, ethyl ester: While simpler in structure, this compound shares some reactivity patterns with the target compound.

    Acetic acid, 4-nitrophenyl ester: Another related compound with different functional groups, affecting its chemical behavior and applications.

Properties

CAS No.

61154-60-7

Molecular Formula

C16H15ClN2O6S

Molecular Weight

398.8 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-nitrophenyl)-phenylsulfamoyl]acetate

InChI

InChI=1S/C16H15ClN2O6S/c1-2-25-16(20)11-26(23,24)18(13-6-4-3-5-7-13)15-10-12(17)8-9-14(15)19(21)22/h3-10H,2,11H2,1H3

InChI Key

KPPBGUKKOMHYCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)N(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.